Perfluorophenyl benzo[d]thiazole-2-sulfonate
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Overview
Description
Perfluorophenyl benzo[d]thiazole-2-sulfonate is a chemical compound that combines the properties of a pentafluorophenyl group and a benzothiazole sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluorophenyl benzo[d]thiazole-2-sulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenyl sulfonyl chloride with 1,3-benzothiazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Perfluorophenyl benzo[d]thiazole-2-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The benzothiazole moiety can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The sulfonate group can participate in coupling reactions with other aromatic compounds, leading to the formation of complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution reactions can yield substituted benzothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, Perfluorophenyl benzo[d]thiazole-2-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The pentafluorophenyl group can enhance the compound’s binding affinity to biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The benzothiazole moiety is known for its bioactivity, and modifications of this structure can lead to the development of new drugs.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of Perfluorophenyl benzo[d]thiazole-2-sulfonate involves its interaction with specific molecular targets. The pentafluorophenyl group can form strong interactions with electron-rich sites on proteins and enzymes, while the benzothiazole moiety can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluoroaniline
- Tetrakis(pentafluorophenyl)borate
Uniqueness
Compared to these similar compounds, Perfluorophenyl benzo[d]thiazole-2-sulfonate is unique due to the presence of both the pentafluorophenyl and benzothiazole sulfonate groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1,3-benzothiazole-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F5NO3S2/c14-7-8(15)10(17)12(11(18)9(7)16)22-24(20,21)13-19-5-3-1-2-4-6(5)23-13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANSIUVYLYIELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F5NO3S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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